Pyridine-d5

Catalog No.
S1496011
CAS No.
7291-22-7
M.F
C5H5N
M. Wt
84.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-d5

CAS Number

7291-22-7

Product Name

Pyridine-d5

IUPAC Name

2,3,4,5,6-pentadeuteriopyridine

Molecular Formula

C5H5N

Molecular Weight

84.13 g/mol

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i1D,2D,3D,4D,5D

InChI Key

JUJWROOIHBZHMG-RALIUCGRSA-N

SMILES

C1=CC=NC=C1

Synonyms

Pyridine-2,3,4,5,6-d5; ;Pentadeuteropyridine; Perdeuteriopyridine

Canonical SMILES

C1=CC=NC=C1

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])[2H])[2H])[2H]

Pyridine-d5 is a deuterated form of pyridine, a heterocyclic aromatic organic compound with the molecular formula C5D5N\text{C}_5\text{D}_5\text{N} and a molecular weight of 84.13 g/mol. It is characterized by the substitution of five hydrogen atoms with deuterium, making it particularly useful in nuclear magnetic resonance (NMR) spectroscopy as a solvent due to its unique properties. Pyridine-d5 appears as a clear, colorless liquid and has a boiling point of approximately 114.4 °C and a melting point of -41 °C .

As an NMR solvent, pyridine-d5 is essential for studies requiring deuterated solvents to minimize interference from hydrogen signals. Its chemical structure allows it to engage in various

  • Toxicity: Pyridine-d5 is considered harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to eyes, skin, and respiratory system [].
  • Flammability: Pyridine-d5 is flammable with a flash point of 34-63 °C (literature value) [].
  • Reactivity: Pyridine-d5 can react with strong acids and oxidizing agents [].

As a Deuterated NMR Solvent

Pyridine-d5 is a highly purified solvent specifically designed for NMR spectroscopy applications. Its key characteristic is the replacement of five hydrogen atoms with deuterium (D), a stable isotope of hydrogen. This substitution offers several advantages:

  • Reduced signal interference: Unlike hydrogen atoms, deuterium nuclei possess minimal magnetic moment, leading to significantly reduced signal interference in the NMR spectrum. This allows scientists to better observe and analyze the signals arising from the target molecule [].
  • Lock signal: The deuterium nuclei in pyridine-d5 can be used as a lock signal in NMR experiments, ensuring the stability and accuracy of the magnetic field throughout the analysis. This is critical for obtaining high-quality data.
  • Solubility: Pyridine-d5 exhibits good solubility for a wide range of organic molecules, making it a versatile solvent for diverse research studies [].

Applications in Various Research Fields

Due to its unique properties, pyridine-d5 finds application in numerous scientific research areas, including:

  • Biochemistry: Pyridine-d5 is frequently used in studying biomolecules like proteins, peptides, and nucleic acids due to its ability to dissolve them and minimize signal interference from the solvent [].
  • Drug discovery and development: In this field, pyridine-d5 plays a role in characterizing potential drug candidates and understanding their interactions with target molecules through NMR analysis [].
  • Material science: Pyridine-d5 can be employed to investigate the structure and properties of materials like polymers, catalysts, and coordination complexes, providing valuable insights into their functionality [].
Typical of pyridine derivatives. These include:

  • Nucleophilic Substitution Reactions: Due to its nitrogen atom, pyridine-d5 can act as a nucleophile.
  • Electrophilic Aromatic Substitution: The presence of the nitrogen atom can influence the reactivity of the aromatic ring.
  • Hydrogen/Deuterium Exchange Reactions: Pyridine-d5 is often utilized in studies involving hydrogen/deuterium exchange due to its deuterated nature, which allows for precise tracking of molecular interactions .

While specific biological activities of pyridine-d5 have not been extensively documented, deuterated compounds are generally used in biological research to trace metabolic pathways and study enzyme kinetics without altering the biological activity significantly. The unique isotopic labeling helps elucidate mechanisms of action and interactions within biological systems .

Pyridine-d5 is typically synthesized through a palladium-catalyzed hydrogen/deuterium exchange reaction. This process involves exposing pyridine vapor to heavy water (D2O), allowing for the substitution of hydrogen atoms with deuterium atoms. The reaction conditions are optimized to achieve high levels of deuteration, often exceeding 99% .

The synthesis can be summarized as follows:

  • Reactants: Pyridine vapor and heavy water.
  • Catalyst: Palladium catalyst.
  • Conditions: Controlled temperature and pressure to facilitate the exchange reaction.

Pyridine-d5 has several applications, particularly in research:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as an NMR solvent for studying various organic compounds without interference from hydrogen signals.
  • Chemical Synthesis: Used in the preparation of labeled compounds for tracking reactions and mechanisms.
  • Material Science: Employed in studies investigating the properties of materials at the molecular level, such as pore structures in layered materials .

Research involving pyridine-d5 often focuses on its interactions within different chemical environments. For example, studies have utilized pyridine-d5 to explore isotropic and anisotropic motions in solid-state NMR applications, providing insights into the macrostructure and pore shapes of materials like phosphonates . The ability to track deuterium provides valuable data on molecular dynamics and interactions.

Pyridine-d5 is part of a broader class of deuterated compounds that include various aromatic solvents. Here are some similar compounds along with their unique characteristics:

CompoundMolecular FormulaUnique Features
PyridineC5H5NNon-deuterated version; widely used solvent
Benzonitrile-d5C7D5NDeuterated benzonitrile; used in similar studies
Chlorobenzene-d5C6D5ClDeuterated chlorobenzene; useful for NMR studies
Toluene-d8C7D8Deuterated toluene; used in organic synthesis

Pyridine-d5 stands out due to its specific applications in NMR spectroscopy, where its complete deuteration minimizes proton interference, allowing for clearer spectral data compared to non-deuterated compounds . Its unique isotopic labeling also enables detailed kinetic studies that are not possible with regular pyridine or other similar solvents.

Palladium-Catalyzed Hydrogen/Deuterium Exchange Protocols

Palladium-catalyzed hydrogen/deuterium (H/D) exchange represents one of the most established methods for synthesizing pyridine-d5. This approach relies on the reversible C–H activation properties of palladium catalysts to facilitate the exchange of hydrogen atoms with deuterium.

The classical synthesis involves the reaction between pyridine vapor and heavy water (D₂O) using palladium on asbestos as a catalyst. This method, pioneered by Corrsin et al. in the 1950s, remains a foundational technique for producing pyridine-d5 with high isotopic purity.

Recent advances in palladium catalysis have significantly improved the efficiency and selectivity of this approach. A dual-ligand-based palladium catalyst system has been developed that enables nondirected late-stage deuteration with D₂O as a convenient deuterium source. This method operates through a reversible C–H activation mechanism and features exceptional functional group tolerance.

Another notable advancement involves the use of N,N-bidentate ligands containing N-acylsulfonamide groups, which has shown extraordinary efficacy in facilitating H/D exchange. This approach allows for high degrees of deuterium incorporation at room temperature under relatively mild conditions:

Table 1: Selected Palladium-Catalyzed H/D Exchange Conditions for Pyridine Deuteration

Catalyst SystemDeuterium SourceTemperatureReaction TimeD-incorporationReference
Pd/AsbestosD₂O vapor225°C24h≥99%
Pd with N-acylsulfonamide ligandsD₂ORT12h>95%
[Pd(cod)(OH)]₂ with secondary phosphine oxideD₂O80°C8h>90% at α-position

The regioselectivity of palladium-catalyzed deuteration can be controlled through geometric constraints. A study reported in 2024 demonstrated that secondary phosphine oxide could act as an internal base in palladium-catalyzed reactions, enabling highly regioselective H/D exchange at the α-position of pyridines. The proposed five-membered transition state structure helps overcome conventional ortho-directing features, allowing efficient deuteration at positions adjacent to nitrogen atoms.

Electrochemical C–H Deuteration Strategies in Pyridine Derivatives

Electrochemical methods represent a cutting-edge approach for the selective deuteration of pyridine derivatives. A groundbreaking study published in 2024 describes a metal-free, acid/base-free electrochemical C4-selective C−H deuteration process for pyridine derivatives using D₂O at room temperature.

This electrochemical strategy offers several advantages:

  • High chemo- and regioselectivity
  • Environmentally friendly approach
  • Operation at ambient temperature
  • No requirement for transition metal catalysts or strong acids/bases

The mechanism involves the formation of N-butyl-2-phenylpyridinium iodide as a crucial intermediate during the electrochemical transformation. This provides a general and efficient pathway for the deuteration of various pyridine derivatives, including quinolones, N-ligands, and biorelevant compounds.

The electrochemical approach represents a significant advancement in sustainable chemistry, as it utilizes electricity as a "traceless reagent" and employs D₂O as an economical and convenient deuterium source. The mild conditions allow for deuteration of compounds containing sensitive functional groups that might not tolerate traditional methods.

Base-Mediated Deuteration Pathways Using K₂CO₃/18-Crown-6 Systems

Base-mediated H/D exchange protocols offer an alternative approach for deuterating pyridines and other heteroarenes. A notable development in this area is the K₂CO₃/18-crown-6-catalyzed selective H/D exchange system that employs bromide as a removable directing group.

This methodology features:

  • High atom% deuterium incorporation
  • Excellent site selectivity
  • Broad functional group tolerance
  • Use of a weak base (K₂CO₃) as catalyst

The reaction proceeds efficiently in a mixture of D₂O and DMSO-d₆ at 80°C, typically achieving >90% deuterium incorporation at specific positions. The bromide functionality serves as both a directing and activating group, enhancing the reactivity of adjacent C–H bonds.

Table 2: K₂CO₃/18-Crown-6-Catalyzed H/D Exchange Conditions for Heteroarenes

SubstrateConditionsDeuteration PositionD-incorporationYield
3-BromopyridineK₂CO₃/18-crown-6, D₂O/DMSO-d₆, 80°C, 12hPosition 498%>90%
3-BromoquinolineK₂CO₃/18-crown-6, D₂O/DMSO-d₆, 80°C, 12hPosition 498%>90%
4-BromopyridineK₂CO₃/18-crown-6, D₂O/DMSO-d₆, 80°C, 12hPositions 3 and 595%>85%

A key advantage of this methodology is that the bromide directing group can be subsequently removed or transformed through various cross-coupling reactions, allowing access to a diverse range of deuterated pyridine derivatives. The mechanism is proposed to follow a carbanion pathway involving simple proton transfer, with the crown ether enhancing the reactivity of the potassium carbonate base.

Control experiments indicate that the reaction doesn't proceed through a radical pathway, as radical scavengers like TEMPO don't completely suppress the H/D exchange process. The preferential deuteration of more acidic C–H bonds supports the carbanion pathway with deprotonation as a key step.

Heterogeneous Catalysis Approaches With Barium Oxide Surfaces

A novel transition metal-free approach for the selective deuteration of pyridine involves using barium oxide (BaO) as a heterogeneous catalyst with D₂ gas as the deuterium source. This method enables selective deuteration at the α-position of pyridine, which differentiates it from other base-mediated processes.

The key features of this approach include:

  • Easily available, transition metal-free catalyst (BaO)
  • Selective α-position deuteration
  • Use of D₂ gas as deuterium source
  • Heterogeneous catalysis for easy separation and potential reuse

The proposed mechanism suggests that heterolytic dissociation of D₂ (or H₂) at the BaO surface plays a crucial role in this process. This dissociation creates active deuterium species that can selectively exchange with hydrogen atoms at the α-position of pyridine.

This approach represents an important advancement in sustainable chemistry, as it eliminates the need for expensive and potentially toxic transition metal catalysts while still achieving high regioselectivity. The use of a heterogeneous catalyst also simplifies product purification and enables potential catalyst recycling.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302+H312+H332 (76%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (98%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

7291-22-7

Wikipedia

Pyridine-d5

Dates

Modify: 2023-08-15

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